3-Pyrazinylalanine

Somatostatin Receptor Binding Peptidomimetics

Generic Phe analogs produce unpredictable activity shifts in peptide SAR due to unaccounted electrostatic differences in the π-cloud. 3-Pyrazinylalanine (Paa) replaces the electron-rich phenyl ring with an electron-deficient pyrazine, enabling precise electrostatic modulation while preserving π-stacking. • Receptor selectivity: Phe6→Paa abrogates hSST4 binding (Ki=NB) while retaining partial hSST2 affinity (IC50=710 nM) • Position-dependent SAR: 110-fold affinity decrease at Phe6 vs. negligible change at Phe11 in SRIF-14 • Improved solubility: XLogP3-AA=0.1 vs. Phe (-1.4) enhances aqueous formulation and reduces non-specific plasma binding

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B13628345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrazinylalanine
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)CC(C(=O)O)N
InChIInChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-4-9-1-2-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m0/s1
InChIKeyJNNCNURVELPUNP-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrazinylalanine Procurement Guide


3-Pyrazinylalanine (Paa), CAS 87831-85-4, is a synthetic, non-proteinogenic amino acid bioisostere of phenylalanine. In this compound, the canonical electron-rich phenyl ring of phenylalanine is substituted by an electron-deficient, nitrogen-containing pyrazine heterocycle [1]. This structural modification maintains the aromatic character required for crucial π-stacking interactions while fundamentally altering the side chain's electrostatic profile, hydrogen-bonding potential, and polarity [2]. Consequently, 3-pyrazinylalanine serves as a powerful chemical biology tool for probing structure-activity relationships (SAR) in peptides and proteins where aromatic residues are critical for function, most notably in receptor binding, protein folding, and protein-protein interactions.

Why Generic Phenylalanine Analogs Fall Short


Aromatic interactions are a cornerstone of peptide and protein function, but simply replacing a key aromatic residue like phenylalanine (Phe) with another aromatic analog often leads to unpredictable and significant changes in biological activity. This is because interactions between an aromatic ligand and its binding pocket are exquisitely sensitive to the electrostatic potential of the π-cloud, which differs dramatically between an electron-rich phenyl ring and an electron-deficient pyrazine ring [1]. A landmark study on somatostatin (SRIF-14) exemplifies this principle: replacing a single Phe residue with 3-pyrazinylalanine can either drastically diminish or completely abrogate binding affinity to somatostatin receptor subtypes (hSST2 and hSST4), depending on the precise position of the substitution [2]. This context-dependent behavior, where the same substitution at one site is tolerated but is catastrophic at another, demonstrates that generic in-class analogs cannot be assumed to be functionally interchangeable and underscores the need for precise, evidence-based selection of specific non-canonical amino acids like 3-pyrazinylalanine.

Quantitative Evidence Guide


Position-Dependent Loss of hSST2 Affinity

In the somatostatin analog D-Trp8-SRIF-14, replacing the native phenylalanine at position 6 with 3-pyrazinylalanine ([Paa6] analog) resulted in an IC50 value of 710 nM for the hSST2 receptor. This represents a 110-fold decrease in binding affinity compared to the parent compound, which had an IC50 of 6.5 nM [1].

Somatostatin Receptor Binding Peptidomimetics

Complete Abrogation of hSST4 Binding

When phenylalanine at position 6 of D-Trp8-SRIF-14 was replaced with 3-pyrazinylalanine, binding to the hSST4 receptor was completely abolished. The parent peptide, containing Phe at position 6, exhibited high affinity for hSST4 with a Ki of 14 nM. The [Paa6] analog showed no detectable binding (Ki = NB), demonstrating a complete loss of function [1].

Somatostatin Receptor Binding Peptidomimetics

Preservation of hSST2 Affinity at Position 11

In contrast to the loss of affinity at position 6, substituting the native phenylalanine at position 11 of D-Trp8-SRIF-14 with 3-pyrazinylalanine ([Paa11] analog) resulted in a Ki of 7.6 nM for the hSST2 receptor. This is nearly identical to the parent compound's Ki of 8.0 nM, demonstrating that this specific substitution is well-tolerated and does not impair hSST2 binding [1].

Somatostatin Receptor Binding Peptidomimetics

Physicochemical Property Shifts vs. Phenylalanine

The replacement of a phenyl ring with a pyrazine ring in the amino acid side chain results in a significant shift in key physicochemical properties. Computational analysis shows a substantial decrease in lipophilicity for 3-pyrazinylalanine compared to phenylalanine. While phenylalanine has a calculated XLogP3-AA of approximately -1.4, the corresponding value for 3-pyrazinylalanine is 0.1, indicating a notable increase in hydrophilicity [1]. Furthermore, the side chain's electrostatic potential surface is fundamentally altered, changing from an electron-rich aromatic system to an electron-deficient one, which directly impacts its ability to engage in attractive or repulsive π-stacking interactions [2].

Physicochemical Properties LogP Electrostatics

Proteolytic Stability in a Model Pentapeptide

The stability of 3-pyrazinylalanine against enzymatic degradation was assessed by its incorporation into the enkephalin-like pentapeptide [D-Ala2, Leu5]enkephalin in place of phenylalanine. The resulting peptide showed good stability towards enzymatic breakdown, as determined by class-level protease assays, suggesting that the pyrazine ring confers resistance to common proteases that recognize and cleave at phenylalanine residues [1]. The study also estimated hydrophobic, steric, and electronic parameters for the Paa side chain to facilitate quantitative structure-activity relationship (QSAR) studies [1].

Peptide Stability Proteolysis Enkephalin

Procurement-Driven Application Scenarios


Engineering Subtype-Selective SST Receptor Agonists

Based on the evidence that substituting Phe6 with 3-pyrazinylalanine completely abrogates binding to hSST4 (Ki = NB) while preserving partial affinity for hSST2 (IC50 = 710 nM), researchers should procure 3-pyrazinylalanine to design and synthesize novel somatostatin analogs with enhanced selectivity profiles. This is particularly relevant for developing targeted therapies where hSST2 activation is desired but hSST4-mediated off-target effects must be minimized, such as in the treatment of acromegaly or neuroendocrine tumors [1].

Probing Aromatic π-Stacking in Peptide Bioactivity

The differential impact of 3-pyrazinylalanine substitution at Phe6 (110-fold decrease in hSST2 affinity) versus Phe11 (negligible change in affinity) provides a clear, quantifiable tool for researchers investigating the structural biology of peptide-receptor interactions. Procuring this compound allows for precise, site-specific mutagenesis within a peptide scaffold to experimentally dissect the contribution of individual aromatic side chains to binding energy and conformational stability, as demonstrated by the 'herringbone' shielding effect proposed for the SRIF-14 model [1].

Improving Peptide Solubility and Pharmacokinetics

The significantly lower lipophilicity of 3-pyrazinylalanine compared to phenylalanine (XLogP3-AA of 0.1 vs. -1.4) provides a strong, data-driven rationale for its procurement when the goal is to enhance the aqueous solubility of a hydrophobic peptide lead or to modulate its membrane permeability [2]. By replacing a surface-exposed phenylalanine with 3-pyrazinylalanine, scientists can potentially improve formulation characteristics and reduce non-specific plasma protein binding, leading to a more favorable pharmacokinetic profile, as suggested by its observed stability in a model enkephalin peptide [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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